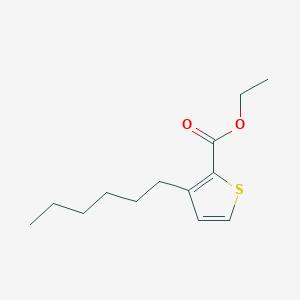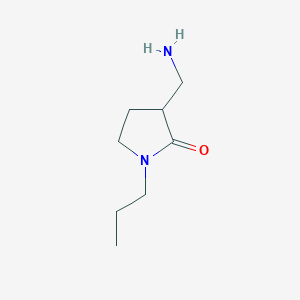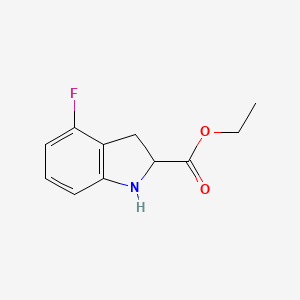
5-(Pyrrolidin-3-yl)pent-1-yn-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Pyrrolidin-3-yl)pent-1-yn-3-one is a compound that features a pyrrolidine ring, a five-membered nitrogen-containing heterocycle, attached to a pentynone chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyrrolidin-3-yl)pent-1-yn-3-one typically involves the construction of the pyrrolidine ring followed by the attachment of the pentynone chain. One common method involves the cyclization of appropriate precursors to form the pyrrolidine ring, followed by functionalization to introduce the pentynone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and optimized reaction conditions to ensure high yield and cost-effectiveness. The use of automated systems and advanced purification methods, such as chromatography, can further enhance the efficiency of production .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Pyrrolidin-3-yl)pent-1-yn-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives .
Applications De Recherche Scientifique
5-(Pyrrolidin-3-yl)pent-1-yn-3-one has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-(Pyrrolidin-3-yl)pent-1-yn-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, while the pentynone chain can participate in various chemical reactions. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine: A simpler compound with a similar pyrrolidine ring structure.
Pyrrolidin-2-one: Contains a lactam ring and exhibits different chemical properties.
Pyrrolidin-2,5-dione: Another derivative with distinct biological activities.
Uniqueness
5-(Pyrrolidin-3-yl)pent-1-yn-3-one is unique due to the presence of both the pyrrolidine ring and the pentynone chain, which confer specific chemical reactivity and biological activity. This combination of structural features makes it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C9H13NO |
|---|---|
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
5-pyrrolidin-3-ylpent-1-yn-3-one |
InChI |
InChI=1S/C9H13NO/c1-2-9(11)4-3-8-5-6-10-7-8/h1,8,10H,3-7H2 |
Clé InChI |
KBTWGOLXOVRKGU-UHFFFAOYSA-N |
SMILES canonique |
C#CC(=O)CCC1CCNC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3-hydroxypyrrolidin-3-yl)methyl]cyclobutanecarboxamide](/img/structure/B13174540.png)
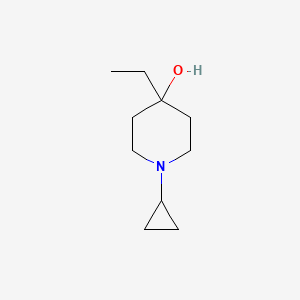
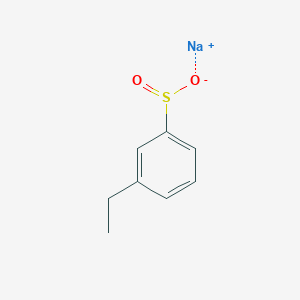
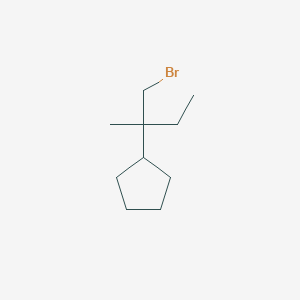
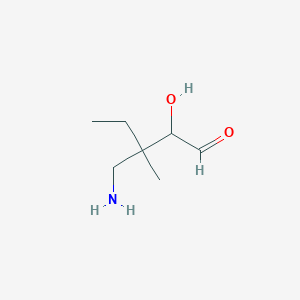
![Methyl 1,1-difluoro-5-azaspiro[2.3]hexane-4-carboxylate](/img/structure/B13174568.png)
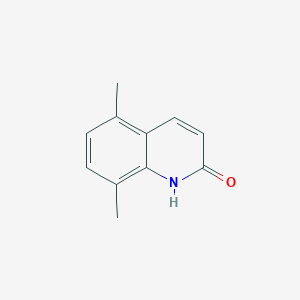

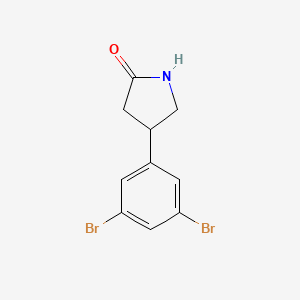
![tert-butyl N-[4-amino-3-(trifluoromethyl)butyl]carbamate](/img/structure/B13174598.png)
![Ethyl 1-oxa-5-thiaspiro[2.5]octane-2-carboxylate 5,5-dioxide](/img/structure/B13174602.png)
